molecular formula C11H14BrNO2 B1527230 5-Bromo-2-[(oxolan-3-yl)methoxy]aniline CAS No. 1247752-76-6

5-Bromo-2-[(oxolan-3-yl)methoxy]aniline

Cat. No.: B1527230
CAS No.: 1247752-76-6
M. Wt: 272.14 g/mol
InChI Key: DMIKMNVFLVMOGW-UHFFFAOYSA-N
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Description

5-Bromo-2-[(oxolan-3-yl)methoxy]aniline (CAS 1247752-76-6) is a brominated aniline derivative classified as an organic building block, serving as a key synthetic intermediate for researchers in medicinal and organic chemistry . The compound features a molecular formula of C11H14BrNO2 and a molecular weight of 272.14 g/mol . Its structure consists of an aniline group and a bromine atom on a benzene ring, which is further functionalized with a (oxolan-3-yl)methoxy chain—a tetrahydrofuran derivative that can influence the molecule's solubility and conformational properties . This combination of a reactive aniline handle, a bromine atom suitable for metal-catalyzed cross-coupling reactions, and an ether-linked tetrahydrofuran ring makes it a versatile scaffold for constructing more complex molecular architectures. Suppliers typically offer this compound with a purity of 98% or higher, available in quantities ranging from 100mg to 5g, and it is strictly for Research Use Only . As a building block, its primary research value lies in its potential use in the synthesis of pharmaceutical candidates, functional materials, and other novel chemical entities, particularly where the incorporation of a brominated aromatic system with enhanced solubility characteristics is required.

Properties

IUPAC Name

5-bromo-2-(oxolan-3-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c12-9-1-2-11(10(13)5-9)15-7-8-3-4-14-6-8/h1-2,5,8H,3-4,6-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIKMNVFLVMOGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1COC2=C(C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthetic Routes

The synthesis of 5-Bromo-2-[(oxolan-3-yl)methoxy]aniline can be achieved through several methods:

  • Bromination Reaction : Involves brominating 2-[(oxolan-3-yl)methoxy]aniline using bromine with a catalyst like iron(III) bromide.
  • Nucleophilic Substitution : This method entails the nucleophilic substitution of a suitable precursor with a bromine source.

Organic Synthesis

5-Bromo-2-[(oxolan-3-yl)methoxy]aniline serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the development of derivatives that can exhibit varied chemical properties.

Medicinal Chemistry

The compound is utilized in drug discovery and development due to its potential biological activity. It may interact with various molecular targets such as enzymes and receptors, leading to significant biological responses.

Case Study : In a study focusing on the development of inhibitors for specific enzymes, derivatives of 5-Bromo-2-[(oxolan-3-yl)methoxy]aniline demonstrated promising inhibitory effects, indicating its potential as a lead compound in therapeutic applications.

Biological Research

In biological contexts, this compound acts as a building block for designing bioactive compounds. Its oxolane moiety enhances solubility and reactivity, making it suitable for various biological assays.

Industrial Applications

The compound is also employed in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity.

Mechanism of Action

The mechanism by which 5-Bromo-2-[(oxolan-3-yl)methoxy]aniline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Substituent Analysis and Structural Diversity

The table below compares substituents and molecular properties of 5-Bromo-2-[(oxolan-3-yl)methoxy]aniline with structurally related bromoaniline derivatives:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
5-Bromo-2-[(oxolan-3-yl)methoxy]aniline Oxolan-3-yl methoxy C₁₁H₁₄BrNO₂ 274.15 Tetrahydrofuran ring introduces steric hindrance and H-bonding potential.
5-Bromo-2-(3-methoxyphenoxy)aniline 3-Methoxyphenoxy C₁₃H₁₂BrNO₂ 294.14 Aromatic methoxy group enhances electron density; higher molecular weight.
5-Bromo-2-(2-propoxyethoxy)aniline 2-Propoxyethoxy C₁₁H₁₆BrNO₂ 274.15 Linear ether chain may increase solubility in nonpolar solvents.
5-Bromo-4-methoxy-2-methylaniline 4-Methoxy, 2-methyl C₈H₁₀BrNO 216.08 Methyl and methoxy groups provide electron-donating effects.
3-Bromo-5-methoxyaniline 3-Bromo, 5-methoxy C₇H₈BrNO 202.05 Minimal steric hindrance; used as a precursor in synthesis.

Key Observations :

  • Electronic Effects : Methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating, enhancing nucleophilicity at the amine group . However, bulky substituents like oxolane may sterically hinder reactions .
  • Solubility: Linear alkoxy chains (e.g., propoxyethoxy in ) likely improve solubility in organic solvents compared to cyclic ethers like oxolane. Methoxy-substituted analogs (e.g., 5-Bromo-2-(3-methoxyphenoxy)aniline) may exhibit lower recrystallization yields due to ethanol solubility .
Crystallographic and Supramolecular Properties

highlights that bromo- and methoxy-substituted anilines exhibit distinct crystal packing behaviors:

  • π–π Stacking: Compounds like methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate form chains via π–π interactions, absent in analogs with bulkier substituents .
  • Hydrogen Bonding : Intramolecular O–H⋯N bonds stabilize structures in analogs with hydroxyl groups (e.g., compound V in ). The oxolane group in 5-Bromo-2-[(oxolan-3-yl)methoxy]aniline may participate in weak C–H⋯O interactions, though direct evidence is lacking.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 5-bromo-2-[(oxolan-3-yl)methoxy]aniline generally involves two key transformations:

The synthetic route must carefully control regioselectivity to ensure bromination occurs at the desired position without overbromination or side reactions. Additionally, the oxolane ring must be introduced without compromising the integrity of the aniline group.

Preparation Methods

Bromination of Aniline Derivatives

A highly effective method for selective bromination of aniline derivatives to obtain 5-bromoaniline compounds employs copper(I) bromide (CuBr) or copper(II) bromide (CuBr2) as both bromine source and oxidant. This method is advantageous due to:

  • High selectivity for para-bromination relative to the amino group.
  • Shorter synthesis steps and operational convenience.
  • Environmentally friendly conditions when tetrahydrofuran (THF) is used as the solvent.
  • Potential for industrial scale-up with minimal pollution.

Process Details:

  • The aniline substrate is dissolved in THF.
  • CuBr or CuBr2 is added to the reaction mixture.
  • The reaction proceeds under controlled temperature to yield 5-bromoaniline selectively.
  • The product is isolated by conventional purification techniques.

This method was described in a Chinese patent (CN102993022A), which highlights the industrial value of using THF as solvent and copper bromide as brominating agent, allowing for regeneration and recycling of the copper bromide catalyst when ionic liquids are employed.

Introduction of the Oxolan-3-yl Methoxy Group

The incorporation of the oxolan-3-yl methoxy substituent at the 2-position of the aromatic ring is typically achieved via an etherification reaction between a phenolic precursor and a suitable oxolane derivative.

Typical synthetic sequence:

  • Starting Material: 4-bromo-2-methoxyphenol or 2-hydroxy-5-bromoaniline derivatives.
  • Mitsunobu Reaction: The Mitsunobu reaction can be used to couple the phenol with an oxolane-containing alcohol, such as tetrahydrofuran-3-methanol, to form the ether linkage. This reaction uses reagents such as triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) in dry tetrahydrofuran (THF).
  • Reduction and Functional Group Transformations: Subsequent reductions and functional group modifications may be performed to convert intermediate compounds to the desired aniline derivative with the oxolan-3-yl methoxy substituent.

An example from related synthetic research on similar compounds described the Mitsunobu reaction between 4-bromo-2-methoxyphenol and (S)-(-)-ethyl lactate to introduce chiral centers and ether groups with yields around 86%, demonstrating the efficiency of this approach.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Bromination of aniline CuBr or CuBr2 in THF solvent, controlled temperature High Selective para-bromination; environmentally friendly
2 Etherification (Mitsunobu) Phenol derivative + oxolane alcohol, PPh3, DIAD, THF ~86 Efficient introduction of oxolan-3-yl methoxy group
3 Reduction/Functionalization DIBAL-H or similar reducing agents 90 Conversion to aniline if needed
4 Purification Chromatography, crystallization - Ensures >95% purity

Analytical and Monitoring Techniques

Throughout the synthesis, the following analytical methods are employed to monitor reaction progress and confirm product identity and purity:

These techniques ensure the synthesis yields the target compound with high purity and correct substitution.

Q & A

Synthesis & Optimization

Basic: What are the common synthetic routes for 5-Bromo-2-[(oxolan-3-yl)methoxy]aniline, and how do reaction conditions influence yield? Methodological Answer: The synthesis typically involves sequential functionalization of the aniline ring. For example:

Nitration/Bromination: Introduce bromine at the 5-position via electrophilic substitution using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled temperature (0–25°C) .

Etherification: Attach the oxolane-methoxy group via nucleophilic substitution (e.g., reacting 3-hydroxymethyltetrahydrofuran with 2-hydroxy-5-bromoaniline in the presence of a base like K₂CO₃) .
Yields depend on solvent polarity (DMF > THF), reaction time, and protecting group strategies to prevent amine oxidation.

Advanced: How can regioselectivity challenges during bromination be addressed when synthesizing this compound? Methodological Answer: Regioselectivity is influenced by directing groups and steric effects. Computational modeling (DFT) predicts electron density distribution on the aniline ring, guiding bromine placement. For example, the methoxy group at position 2 directs bromine to the para (5-position) via resonance, but steric hindrance from the oxolane group may require temperature modulation (e.g., lower temps favor para substitution) .

Characterization & Structural Analysis

Basic: What spectroscopic techniques are critical for confirming the structure of this compound? Methodological Answer:

  • NMR: ¹H NMR identifies the oxolane protons (δ 3.5–4.5 ppm) and aromatic protons (δ 6.5–7.5 ppm). ¹³C NMR confirms the quaternary carbon at the brominated position .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 286.03) .

Advanced: How can X-ray crystallography resolve ambiguities in supramolecular interactions for this compound? Methodological Answer: Crystallography reveals π-π stacking between aromatic rings and hydrogen bonding involving the amine group. For example, in analogous structures, the oxolane oxygen forms weak C–H···O interactions with adjacent molecules, stabilizing the crystal lattice. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Biological Activity & Mechanism

Basic: How does the oxolane-methoxy group influence this compound’s biological activity compared to simpler aniline derivatives? Methodological Answer: The oxolane group enhances solubility (logP reduction by ~0.5 units) and modulates target binding. For instance, in kinase inhibition assays, the oxolane’s conformational flexibility improves fit into hydrophobic enzyme pockets compared to rigid substituents (e.g., cyclohexylmethoxy) .

Advanced: How to design experiments resolving contradictory cytotoxicity data across cell lines? Methodological Answer:

Dose-Response Curves: Test IC₅₀ values in multiple cell lines (e.g., HeLa, HEK293) with controls for metabolic activity (MTT assay).

Metabolomics: Profile intracellular metabolites to identify off-target effects (e.g., ROS generation) using LC-MS .

Molecular Dynamics (MD): Simulate compound-receptor interactions to explain differential binding affinities .

Analytical Chemistry & Purity

Advanced: What advanced chromatographic methods address co-elution of impurities in this compound? Methodological Answer:

  • HPLC-DAD/ELSD: Use a C18 column with gradient elution (ACN/H₂O + 0.1% TFA) to separate brominated byproducts.
  • LC-HRMS: Detect trace impurities (<0.1%) via exact mass matching and isotopic pattern analysis .

Applications in Materials Science

Basic: How does this compound’s structure make it suitable for conductive polymer research? Methodological Answer: The electron-rich aniline moiety facilitates oxidative polymerization (e.g., using APS/HCl), while the oxolane group improves solubility in polar solvents (e.g., DMSO), enabling thin-film fabrication .

Advanced: What strategies mitigate instability of this compound in photovoltaic applications under UV exposure? Methodological Answer:

  • Additive Stabilization: Incorporate UV absorbers (e.g., TiO₂ nanoparticles) into composite films.
  • Encapsulation: Use atomic layer deposition (ALD) to coat devices with Al₂O₃ barriers .

Data Contradictions & Validation

Advanced: How to reconcile conflicting solubility data reported in DMSO versus aqueous buffers? Methodological Answer:

Dynamic Light Scattering (DLS): Measure aggregation states in different solvents.

NMR Titration: Incrementally add D₂O to DMSO-d⁶ solutions to track proton environment changes .

Toxicity & Safety

Basic: What in vitro models are appropriate for preliminary toxicity screening? Methodological Answer:

  • Hepatotoxicity: Use HepG2 cells with ALT/AST release assays.
  • Genotoxicity: Conduct Ames tests (TA98 strain) with metabolic activation (S9 fraction) .

Methodological Challenges

Advanced: How to optimize storage conditions to prevent amine oxidation? Methodological Answer:

  • Inert Atmosphere: Store under argon at −20°C in amber vials.
  • Antioxidants: Add 0.1% BHT to solutions. Monitor degradation via UPLC-UV at 254 nm .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-2-[(oxolan-3-yl)methoxy]aniline
Reactant of Route 2
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5-Bromo-2-[(oxolan-3-yl)methoxy]aniline

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